3-Acetoxy-2-cyclohexen-1-one
Overview
Description
3-Acetoxy-2-cyclohexen-1-one is a chemical compound with the molecular formula C8H10O3 . It is a useful intermediate for the preparation of 3-alkyl- or aryl-2-cyclohexen-1-ones .
Synthesis Analysis
3-Acetoxy-2-cyclohexen-1-one can be synthesized through various methods. One such method involves the addition of organometallic reagents and subsequent hydrolysis . Another method involves the use of allyl-palladium catalysis for a one-step α,β-dehydrogenation of ketones via their zinc enolates .Molecular Structure Analysis
The molecular structure of 3-Acetoxy-2-cyclohexen-1-one can be viewed using computational chemistry tools . The molecule has a molecular weight of 154.163 Da .Chemical Reactions Analysis
3-Acetoxy-2-cyclohexen-1-one can undergo various chemical reactions. For instance, it can be used to produce 1-phenylselanyl-1-cyclohexen-3-one .Physical And Chemical Properties Analysis
3-Acetoxy-2-cyclohexen-1-one has a boiling point of 98-100 °C (at a pressure of 3 Torr) and a predicted density of 1.13±0.1 g/cm3 .Scientific Research Applications
Carruthers and Cumming (1983) demonstrated its use in the palladium(0)-catalyzed spirocyclisation of cyclohexenes, important for synthesizing key components like depentylperhydrohistrionicotoxin (Carruthers & Cumming, 1983).
Lin et al. (2000) found that 3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one, a derivative, acts as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase, suggesting its importance in enzyme inhibition (Lin, Lin, Lin, & Yang, 2000).
Rezgui and Gaied (1997) highlighted its role in the regiospecific replacement of an acetoxy group in cyclohexenone derivatives, leading to the synthesis of bicyclic dienones in a single step (Rezgui & Gaied, 1997).
YasudaMichiko (1975) demonstrated a novel decarboxylative condensation reaction using 2-cyclohexen-1-one, yielding important compounds like 3-acetonylcyclohexan-1-one (YasudaMichiko, 1975).
Hashimoto et al. (1986) used 2-cyclohexen-1-one in a novel decarboxylation method, effectively yielding optically active amino compounds (Hashimoto et al., 1986).
Hupe et al. (1998) reported the palladium-catalyzed 1,4-acyloxy-alkoxylation of 1,3-cyclohexadiene with acids, using a method that potentially involves 3-Acetoxy-2-cyclohexen-1-one (Hupe et al., 1998).
Ishikawa et al. (2005) presented a one-pot multistep synthesis of benzofurans from cyclohexane-1,3-diones and nitroethylenes, a process where 3-Acetoxy-2-cyclohexen-1-one could be relevant (Ishikawa et al., 2005).
Safety And Hazards
properties
IUPAC Name |
(3-oxocyclohexen-1-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-6(9)11-8-4-2-3-7(10)5-8/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOGDENGOYPPMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=O)CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373095 | |
Record name | 3-ACETOXY-2-CYCLOHEXEN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-2-cyclohexen-1-one | |
CAS RN |
57918-73-7 | |
Record name | 3-ACETOXY-2-CYCLOHEXEN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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